molecular formula C14H19NO3 B5112559 N-butyl-N-ethyl-1,3-benzodioxole-5-carboxamide

N-butyl-N-ethyl-1,3-benzodioxole-5-carboxamide

Cat. No.: B5112559
M. Wt: 249.30 g/mol
InChI Key: VVAVMZPKEUXHMO-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-1,3-benzodioxole-5-carboxamide is a synthetic organic compound belonging to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a carboxamide group. It has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-ethyl-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-butyl-N-ethyl-1,3-benzodioxole-5-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-butyl-N-ethyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-5-8-15(4-2)14(16)11-6-7-12-13(9-11)18-10-17-12/h6-7,9H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVMZPKEUXHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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